molecular formula C22H20N4O4S B6569955 N-(2H-1,3-benzodioxol-5-yl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 933204-44-5

N-(2H-1,3-benzodioxol-5-yl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B6569955
CAS No.: 933204-44-5
M. Wt: 436.5 g/mol
InChI Key: VAJKFNAMZKVHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodioxolyl moiety linked via an acetamide group to a cyclopenta[d]pyrimidin core substituted with a pyridin-2-ylmethyl group and a sulfanyl bridge. The cyclopenta[d]pyrimidin ring’s puckering (amplitude and phase) may influence conformational stability and binding interactions .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c27-20(24-14-7-8-18-19(10-14)30-13-29-18)12-31-21-16-5-3-6-17(16)26(22(28)25-21)11-15-4-1-2-9-23-15/h1-2,4,7-10H,3,5-6,11-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJKFNAMZKVHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure combines a benzodioxole moiety with a cyclopenta[d]pyrimidine core, suggesting diverse biological activities. This article reviews its biological activity based on existing literature and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC30 H33 N5 O5 S
Molecular Weight575.69 g/mol
LogP4.2297
LogD4.2289
Hydrogen Bond Acceptors11
Hydrogen Bond Donors2
Polar Surface Area99.827 Ų

These properties indicate a moderate lipophilicity and potential for interaction with biological membranes.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets including enzymes and receptors. The presence of the benzodioxole and pyrimidine structures suggests that it may modulate pathways involving G protein-coupled receptors (GPCRs) and other signaling molecules.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In a screening of drug libraries on multicellular spheroids, it was identified as a novel candidate capable of inhibiting tumor growth. The specific mechanisms involved include:

  • Inhibition of cell proliferation : The compound showed significant cytotoxic effects against various cancer cell lines.
  • Induction of apoptosis : It triggered apoptotic pathways in cancer cells, leading to increased cell death.

Inhibition of Phospholipase A2

Another critical aspect of its biological activity is the inhibition of lysosomal phospholipase A2 (PLA2G15). This enzyme is implicated in drug-induced phospholipidosis, a condition characterized by excessive phospholipid accumulation in lysosomes. The compound's inhibition of PLA2G15 suggests it could be used to predict and mitigate drug toxicity in therapeutic development .

Case Studies

  • Anticancer Screening : In a study published in 2019, this compound was tested against multiple cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups.
  • Toxicity Prediction : A recent investigation into the inhibition of PLA2G15 revealed that this compound effectively inhibited the enzyme at concentrations below 1 mM. This inhibition was associated with reduced phospholipid accumulation in lysosomal compartments, indicating its potential role in reducing drug-induced toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Similar Compounds Identified:

Compounds 3j/3k (): Feature benzimidazolyl cores with sulfinyl/sulfonyl linkages and pyridyl substituents.

Compound m (): Contains a hexanamide backbone with diphenyl and hydroxy groups.

Structural Differences:

  • Core Heterocycles: The cyclopenta[d]pyrimidin ring in the target compound is more conformationally constrained than the benzimidazolyl ring in 3j/3k, which may reduce rotational freedom and enhance target selectivity .
  • Substituents: The pyridin-2-ylmethyl group in the target compound vs. the 3,5-dimethyl-4-methoxy-pyridyl group in 3j/3k introduces differences in steric bulk and lipophilicity, impacting membrane permeability .

Physicochemical Properties (Hypothetical Data)

Compound Core Structure Sulfur Linkage logP (Predicted) Solubility (mg/mL) Key Functional Groups
Target Compound Cyclopenta[d]pyrimidin Sulfanyl 3.5 0.12 Benzodioxol, Acetamide
3j/3k () Benzimidazolyl Sulfinyl 2.8 0.25 Acetamide, Sulfonyl
Compound m () Hexanamide None 4.1 0.08 Acetamide, Tetrahydropyrimidin
  • logP Trends: The target compound’s higher logP (3.5) compared to 3j/3k (2.8) reflects increased lipophilicity due to the benzodioxol and pyridin-2-ylmethyl groups, whereas Compound m’s bulky diphenyl substituents further elevate logP (4.1) .
  • Solubility: The sulfanyl group’s moderate polarity in the target compound results in lower solubility than 3j/3k but higher than Compound m, which lacks polar sulfur linkages .

Research Findings and Methodological Considerations

  • Virtual Screening: Structural similarity metrics (e.g., Tanimoto coefficients) and 3D shape-based alignment (using SHELX-refined crystallographic data) are critical for identifying analogs with shared bioactivity .
  • Limitations: While the target compound’s sulfanyl group improves metabolic stability over sulfonyl/sulfinyl analogs, its reduced polarity may limit aqueous solubility, necessitating formulation optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.